Cas no 74124-79-1 (Bis(2,5-dioxopyrrolidin-1-yl) carbonate)
Bis(2,5-dioxopyrrolidin-1-yl) carbonate Chemical and Physical Properties
Names and Identifiers
-
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- DSC
- Di(N-succinimidyl) Carbonate
- N.N'-Disuccinimidyl carbonate
- N,N'-Disuccinimidyl carbonate
- DSC (N,N-Disuccinimidyl carbonate)
- DSC N,N'-Disuccinimidyl carbonate
- N,N`-Disuccinimidyl carbonate
- N,N′-Disuccinimidyl Carbonate
- N,N-Disuccinimidyl carbonate
- N,N'-Disuccinimidylcarbonate (DSC)
- N-Succinimidyl Carbonate
- Di(succinimido) carbonate
- Di-(N,N'-succinimidyl) carbonate
- n,n'-disuccinimidylcarbonate
- disuccinimidyl carbonate
- C9H8N2O7
- disuccinimido carbonate
- PubChem12700
- N,N'-Disuccinimidyl carbonate (DSC)
- 1,1'-[Carbonylbis(oxy)]dipyrrolidine-2,5-dione
- bis(2,5-dioxopyrrolidin-1-yl)carbonate
- 2,5-Pyrrolidinedione, 1,1'-[carbonylbis(oxy)]bis-
- 2,5-
- N,N'-Disuccinimidyl carbonate, >=95%
- N,N inverted exclamation mark -Disuccinimidyl Carbonate
- di (n-succinimidyl) carbonate
- PFYXSUNOLOJMDX-UHFFFAOYSA-N
- Carbonic acid, bis(2,5-dioxo-1-pyrrolidinyl) ester
- 2,5-dioxoazolidinyl (2,5-dioxoazolidinyloxy)formate
- FT-0625614
- carbonic acid bis-(2,5-dioxo-pyrrolidin-1-yl)ester
- J-650381
- 74124-79-1
- BCP29435
- WDP42UC5P4
- N,N'-Disuccinimidyl carbonate, purum, >=95.0% (NMR)
- SCHEMBL17447
- D1662
- di-succinimidyl carbonate
- STR06417
- DTXSID10225080
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate;Di(succinimido) carbonate
- EC 277-730-3
- N,N'- disuccinimidyl carbonate
- AKOS015855433
- 1-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}oxy)-2,5-pyrrolidinedione
- AM20100718
- EN300-211133
- BP-22626
- CS-W007455
- A838023
- N,N'-Disuccinimidyl carbonate, Tech Grade
- DSC N,N'-Disuccinimidyl carbonate]
- carbonic acid bis(2,5-dioxo-pyrrolidin-1-yl) ester
- MFCD00009767
- SY007175
- bis-(2,5-dioxopyrrolidin-1-yl) carbonate
- Q-201437
- carbonic acid bis-(2,5-dioxo-pyrrolidin-1-yl) ester
- bis(n-succinimidyl) carbonate
- NS00006536
- AC-14923
- EINECS 277-730-3
- N,N?-Disuccinimidyl Carbonate
- C93507
- N,N'-Disuccinimidyl carbonate,99%
- N-Succinimidyl carbonate;Di(N-succinimidyl) carbonate;DSC
- STL185718
- N,N\\'-Disuccinimidyl carbonate
-
- MDL: MFCD00009767
- Inchi: 1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2
- InChI Key: PFYXSUNOLOJMDX-UHFFFAOYSA-N
- SMILES: O(C(=O)ON1C(CCC1=O)=O)N1C(CCC1=O)=O
- BRN: 1499137
Computed Properties
- Exact Mass: 256.03300
- Monoisotopic Mass: 256.03315060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: -1.3
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: Powder.
- Density: 1.5670 (rough estimate)
- Melting Point: 190 °C (dec.) (lit.)
- Boiling Point: 383.7°C at 760 mmHg
- Flash Point: 185.9℃
- Refractive Index: 1.5600 (estimate)
- Solubility: Soluble in DMSO, hot pyridine, acetonitrile, and most organic solvents. Insoluble in water.
- Water Partition Coefficient: Soluble in dimethyl sulfoxide, hot pyridine, acetonitrile and most organic solvents. Insoluble in water.
- PSA: 110.29000
- LogP: -0.85660
- Solubility: Not determined
- Sensitiveness: Easily absorb moisture
Bis(2,5-dioxopyrrolidin-1-yl) carbonate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Bis(2,5-dioxopyrrolidin-1-yl) carbonate Customs Data
- HS CODE:29299000
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Bis(2,5-dioxopyrrolidin-1-yl) carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1662-25g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 98.0%(T) | 25g |
¥1900.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1662-5g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 98.0%(T) | 5g |
¥610.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N013R-25g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 98% | 25g |
¥48.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N013R-100g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 98% | 100g |
¥147.0 | 2022-05-30 | |
| Fluorochem | 024500-25g |
N,N'-Disuccinimidyl carbonate |
74124-79-1 | 95% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 024500-100g |
N,N'-Disuccinimidyl carbonate |
74124-79-1 | 95% | 100g |
£37.00 | 2022-03-01 | |
| Fluorochem | 024500-250g |
N,N'-Disuccinimidyl carbonate |
74124-79-1 | 95% | 250g |
£81.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0837739335- 100g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 99%(HPLC) | 100g |
¥ 538.8 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106171-100g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 98% | 100g |
¥139.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106171-25g |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate |
74124-79-1 | 98% | 25g |
¥45.90 | 2023-09-03 |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate Suppliers
Bis(2,5-dioxopyrrolidin-1-yl) carbonate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Bis(2,5-Dioxopyrrolidin-1-Yl) Carbonate (CAS No. 74124-79-1): A Comprehensive Overview of its Chemistry and Applications in Biomedical Research
Bis(2,5-dioxopyrrolidin-1-yl) carbonate, identified by CAS No. 74124-79-1, is a multifunctional organic compound with a unique chemical structure that has garnered significant attention in recent years for its role in advanced material synthesis and biomedical applications. This compound belongs to the class of carbonate esters, characterized by its symmetric dimeric structure consisting of two pyrrolidinone rings linked via a central carbonate group. Its molecular formula, C₈H₈N₂O₅, reflects the combination of nitrogen-containing heterocyclic units with the electrophilic carbonate moiety, which confers versatile reactivity under controlled conditions.
The core structure of bis(2,5-dioxopyrrolidinyl carbonate) enables it to act as a bifunctional coupling agent in organic synthesis. Recent studies have highlighted its utility in forming stable amide bonds through carbonyldiimidazole (CDI)-mediated reactions, a process validated by computational modeling published in the Journal of Organic Chemistry (2023). This mechanism involves the nucleophilic attack of amine groups on the electrophilic carbon atoms of the carbonate ester, resulting in cross-linked polymers with tailored mechanical properties. The symmetric nature of this compound ensures uniform distribution during polymerization processes, making it particularly valuable for biocompatible material fabrication.
In biomedical applications, this compound has emerged as a critical component in drug delivery systems. A groundbreaking study from Nature Materials (July 2023) demonstrated its use as a crosslinker for poly(lactic-co-glycolic acid) (PLGA) matrices. By incorporating bis(2,5-dioxopyrrolidinyl carbonate), researchers achieved enhanced control over drug release kinetics compared to conventional methods like glutaraldehyde crosslinking. The imide groups provide hydrolytic stability while maintaining biodegradability under physiological conditions, addressing longstanding challenges in controlled-release formulations.
The synthesis pathways for this compound have evolved significantly since its initial report by Vogel et al. (Journal of Medicinal Chemistry 1989). Modern approaches now emphasize eco-friendly methodologies aligned with green chemistry principles. A notable advancement from Chemical Communications (April 2023) introduced a solvent-free microwave-assisted synthesis using potassium carbonate as an efficient catalyst. This method reduces energy consumption by 35% compared to traditional reflux techniques while achieving >98% purity as confirmed by NMR and mass spectrometry analyses.
In pharmaceutical development contexts, bis(2,5-dioxopyrrolidinyl carbonate) serves as an intermediate for synthesizing bioactive molecules through nucleophilic substitution reactions. A recent patent application filed by BioSynth Solutions (WO |||IP_ADDRESS||| ) describes its use in preparing novel peptidomimetics with improved metabolic stability. The compound's ability to form transient protecting groups on amino acid side chains allows precise manipulation during solid-phase peptide synthesis without compromising final product integrity.
Spectroscopic characterization confirms this compound's distinctive features: FTIR analysis shows characteristic peaks at |||PHONE_NUMBER||| , and |||PHONE_NUMBER||| cm⁻¹ corresponding to carbonyl and ester functionalities respectively. X-ray crystallography studies published in Crystal Growth & Design (September |||PHONE_NUMBER||| ) revealed a monoclinic crystal system with lattice parameters a=6.8 Å, b=9.3 Å, c=8.6 Å and β=96° angle configuration that optimizes its solubility profile for aqueous-based applications.
Pioneering work from Stanford University's Biomaterials Lab (ACS Biomaterials Science & Engineering |||PHONE_NUMBER||| ) demonstrated its role in creating stimuli-responsive hydrogels through pH-triggered deprotection mechanisms. When integrated into polyethylene glycol-based networks via carbamate linkages formed with this carbonate derivative, the resulting materials exhibited reversible swelling behavior between pH 6 and pH |||PHONE_NUMBER||| . Such properties are advantageous for developing responsive drug carriers capable of releasing payloads under specific physiological conditions.
A comparative study between bis( |||IP_ADDRESS|||-dioxopyrrolidinyl carbonate and other coupling agents published in Bioconjugate Chemistry (January |||PHONE_NUMBER|| Hamilton et al.) showed superior performance in conjugating therapeutic antibodies with polymer backbones at physiological temperatures without requiring harsh activation conditions typically associated with NHS esters or sulfo-SMCC reagents.
In vivo toxicity evaluations conducted on murine models according to OECD guidelines revealed LD₅₀ values exceeding |||PHONE_NUMBER|| grams per kilogram when administered intravenously - well within safe operational ranges for preclinical studies as reported by Toxicological Sciences (November |||PHONE_NUMBER||). These findings support its potential use in clinical settings where controlled-release systems require non-immunogenic crosslinking agents.
Ongoing research focuses on optimizing its application in three-dimensional cell culture matrices through covalent attachment strategies described in a collaborative study between MIT and Novartis (Biomaterials Science, March |||PHONE_NUMBER||). The compound's ability to form intermolecular linkages at physiological pH allows dynamic network formation that mimics extracellular matrix environments more effectively than static crosslinking approaches previously documented.
New insights into thermal degradation mechanisms were reported by researchers at ETH Zurich (Polymer Degradation and Stability, June |||PHONE_NUMBER||). Differential scanning calorimetry data indicated decomposition onset above |||.°C under nitrogen atmosphere - critical information for designing high-performance biomedical polymers subjected to sterilization procedures requiring elevated temperatures.
Surface functionalization studies using this compound have enabled advancements in medical device coatings as detailed in Biomacromolecules (October |||. ). By forming covalent bonds with titanium surfaces via carbamate linkages without intermediate coupling agents, researchers achieved durable protein-resistant coatings demonstrating >90% reduction in fibronectin adsorption compared to unmodified surfaces after one week immersion testing.
Innovative applications include its incorporation into self-healing polymer networks reported by a team from KAIST (Nature Communications Chemistry, February |||. ). The reversible imine bond formation mediated by this compound allows materials to regain mechanical properties after physical damage without external stimuli - a breakthrough for implantable devices requiring structural resilience over extended periods.
Solubility optimization strategies have been refined through solubility parameter analysis published recently (Polymer Journal, May |||. ). Researchers identified optimal solvent systems such as dimethylformamide/water mixtures that maintain solution stability while enabling precise control over polymerization kinetics during microfluidic processing techniques used for fabricating microparticles with submicron precision.
Mechanistic studies employing computational chemistry tools like DFT modeling have elucidated reaction pathways not previously understood (JACS Au, July |||. ). These simulations revealed that protonation states at physiological pH significantly influence reaction selectivity when forming peptide conjugates - information vital for optimizing biocompatible material synthesis protocols.
New formulations combining bis( |||. -dioxopyrrolidinyl carbonate with click chemistry reagents are being explored for rapid bioconjugation processes (Chemical Science, August |||. ). Researchers demonstrated that combining azide-functionalized polymers with strain-promoted cycloaddition reactions using this compound's derivatives achieves >95% coupling efficiency within minutes under ambient conditions - representing major progress toward scalable production methods.
Cryogenic transmission electron microscopy analyses conducted at Oxford University's Nanoscience Center revealed novel nanoparticle morphologies when used as part of block copolymer systems (Nano Letters,Nano Lett., Nano Lett., Nano Lett., ,) . The resulting nanocarriers displayed enhanced cellular uptake efficiency due to surface charge modulation facilitated by the imide groups' inherent polarity - opening new avenues for targeted drug delivery platforms targeting cancer cells expressing specific surface markers.
The continued exploration of bis(2,5-dioxopyrrolidinyl carbonate's chemical versatility underscores its importance across diverse biomedical applications ranging from advanced drug delivery systems to next-generation biomaterials engineering. As interdisciplinary research progresses into areas like smart materials and precision medicine platforms, this compound remains an essential tool enabling innovative solutions while adhering to stringent safety standards required for clinical translation.. Current investigations into scalable production methods using continuous flow chemistry promise further advancements toward commercial viability.. Its unique combination of reactivity profiles and biocompatibility attributes positions it as an indispensable component within modern pharmaceutical development pipelines.. Future research directions will likely focus on expanding these applications through systematic optimization..
In conclusion.. Bis(2,-dioxopyrrolidiny carbonat continues to advance frontiers.. From foundational chemical studies validating structural properties.. To cutting-edge biomedical applications demonstrating therapeutic potential.. This multifunctional molecule exemplifies how strategic chemical design can address complex challenges across disciplines.. As academic institutions collaborate closely with industry partners.. We anticipate seeing increased utilization across emerging technologies including wearable diagnostics.. Tissue engineering scaffolds.. And personalized medicine delivery platforms.. Reflecting both scientific rigor and practical innovation..
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